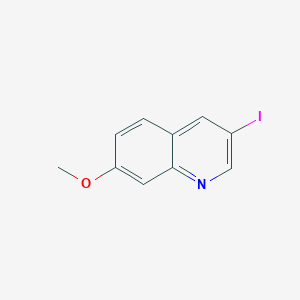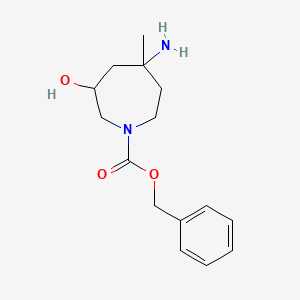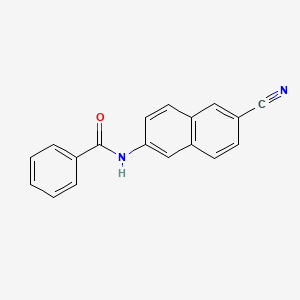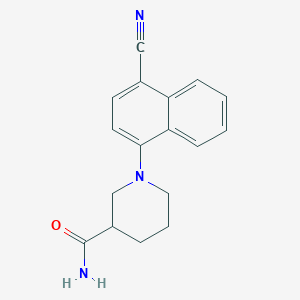
3-Iodo-7-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-7-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-methoxyquinoline typically involves the iodination of 7-methoxyquinoline. One common method is the Sandmeyer reaction, where 7-methoxyquinoline is first diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often involve acidic environments and controlled temperatures to ensure the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.
化学反应分析
Types of Reactions: 3-Iodo-7-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the Suzuki coupling reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can produce biaryl compounds, while oxidation can yield quinoline N-oxides.
科学研究应用
3-Iodo-7-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Iodo-7-methoxyquinoline involves its interaction with various molecular targets. The iodine atom can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxy group can also influence the compound’s solubility and bioavailability, affecting its overall activity.
相似化合物的比较
- 3-Fluoro-7-methoxyquinoline
- 3-Chloro-7-methoxyquinoline
- 3-Bromo-7-methoxyquinoline
Comparison: 3-Iodo-7-methoxyquinoline is unique due to the presence of the iodine atom, which can significantly alter its reactivity and biological activity compared to its fluoro, chloro, and bromo counterparts. The larger size and higher atomic weight of iodine can lead to different steric and electronic effects, making this compound a valuable compound for specific applications.
属性
CAS 编号 |
1260640-72-9 |
|---|---|
分子式 |
C10H8INO |
分子量 |
285.08 g/mol |
IUPAC 名称 |
3-iodo-7-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 |
InChI 键 |
NJYNFSXULMEWNW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=C(C=C2C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845247.png)


![Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845285.png)

![1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11845290.png)

![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11845296.png)

![N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine](/img/structure/B11845311.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B11845315.png)

